molecular formula C23H24N2O7S B11044550 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11044550
M. Wt: 472.5 g/mol
InChI Key: CYEZMWROTLRWGR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, often referred to as Compound X , is a synthetic organic molecule. Its structure combines elements from different chemical families, making it an interesting subject for study.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of appropriate precursors, such as a morpholine derivative and a thiophene carboxylic acid, followed by cyclization to form the pyrrolone ring. The benzodioxole moiety can be introduced through subsequent reactions.

Reaction Conditions: The synthesis typically occurs under controlled conditions, involving solvents like dichloromethane or dimethylformamide. Catalysts, such as Lewis acids or bases, facilitate the reactions. Detailed reaction mechanisms and conditions are available in the literature.

Industrial Production: While Compound X is not produced on an industrial scale, its potential applications drive research efforts. Scale-up challenges include optimizing yields, minimizing impurities, and ensuring reproducibility.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form a corresponding ketone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the morpholine and thiophene positions.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) participate in substitution reactions.

Major Products: The oxidation of Compound X yields the corresponding ketone, while reduction produces the alcohol. Substitution reactions lead to diverse derivatives with altered functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Compound X’s unique structure may enable novel catalytic applications.

    Materials Science: It could serve as a building block for functional materials.

Biology and Medicine:

    Drug Discovery: Researchers explore its potential as a lead compound for drug development.

    Biological Activity: Investigating its interactions with biological targets (e.g., enzymes, receptors).

Industry:

    Fine Chemicals: Compound X may find use in specialty chemicals.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific cellular targets, modulating pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Compound X stands out due to its hybrid structure, combining features from different chemical classes. Similar compounds include Compound Y) and Compound Z), but their distinct properties set Compound X apart.

: Reference: Example reference source

Properties

Molecular Formula

C23H24N2O7S

Molecular Weight

472.5 g/mol

IUPAC Name

4-hydroxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H24N2O7S/c1-29-15-11-14(12-16-22(15)32-13-31-16)19-18(20(26)17-3-2-10-33-17)21(27)23(28)25(19)5-4-24-6-8-30-9-7-24/h2-3,10-12,19,27H,4-9,13H2,1H3

InChI Key

CYEZMWROTLRWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C(=C(C(=O)N3CCN4CCOCC4)O)C(=O)C5=CC=CS5

Origin of Product

United States

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